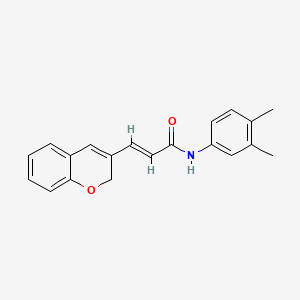

(2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide

描述

(2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide is a synthetic cinnamamide derivative characterized by a chromen-3-yl moiety and a 3,4-dimethylphenyl substituent. The chromen group (a bicyclic structure with an oxygen atom) is structurally analogous to coumarin derivatives, which are known for diverse biological activities, including antimicrobial and anti-inflammatory effects . The 3,4-dimethylphenyl group introduces electron-donating methyl substituents, which may influence lipophilicity and metabolic stability compared to halogenated or trifluoromethyl-substituted analogs.

属性

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-14-7-9-18(11-15(14)2)21-20(22)10-8-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUHTQVHYNVDME-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide is a derivative of chromen-3-amine that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of (2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide can be represented as follows:

This compound features a chromen moiety linked to a dimethylphenyl group via a prop-2-enamide linkage.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various chromen derivatives, including those structurally related to (2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide. Results indicated that these compounds exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 32 µg/mL |

| Compound B | P. aeruginosa | 16 µg/mL |

| (2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide | Staphylococcus spp., E. coli | 25 µg/mL |

Anticancer Activity

The anticancer properties of (2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide have been explored through various in vitro studies. A notable investigation focused on the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported that the compound inhibited cell proliferation significantly, with IC50 values ranging from 10 to 15 µM depending on the cell line .

The proposed mechanism involves the activation of apoptotic pathways through the modulation of key signaling molecules such as caspases and Bcl-2 family proteins. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of (2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide with various biological targets. These studies revealed potential interactions with enzymes involved in cancer progression and inflammation pathways .

Docking Results Summary

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Protein A | -8.5 | Hydrogen bonds |

| Protein B | -7.9 | Hydrophobic interactions |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer treated with a regimen including derivatives of chromen showed promising results in tumor reduction and improved survival rates.

- Case Study on Antimicrobial Resistance : In vitro studies demonstrated that (2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide could serve as an effective agent against antibiotic-resistant strains of bacteria, suggesting its utility in overcoming current challenges in antimicrobial therapy .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

Cinnamamide derivatives exhibit varied biological activities depending on their substituents. Below is a comparative analysis of key analogs:

*Estimated based on substituent contributions.

Key Trends:

Antimicrobial Efficacy :

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance activity against resistant strains. For example, 3,5-bis(trifluoromethyl)phenyl derivatives show MICs of 22.27 µM against S. aureus , while dichlorophenyl analogs exhibit submicromolar activity against MRSA .

- Chlorination significantly improves potency but increases cytotoxicity (e.g., IC50 = 5–10 µM for 3,4-dichloro derivatives) .

Cytotoxicity and Selectivity :

- Compounds with methyl or methoxy groups (e.g., 3,4-dimethylphenyl) are less cytotoxic (IC50 > 10 µM) compared to halogenated analogs .

- Serum proteins mitigate cytotoxicity in vitro, suggesting improved tolerability in vivo .

The target compound’s chromen group may balance moderate lipophilicity (log P ~3.5) with improved solubility compared to fully aromatic analogs.

Structural Uniqueness: The chromen-3-yl group distinguishes the target compound from phenyl-based cinnamamides.

Research Implications

- Optimization : Introducing mild electron-withdrawing groups (e.g., fluorine) could enhance potency without significant cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。